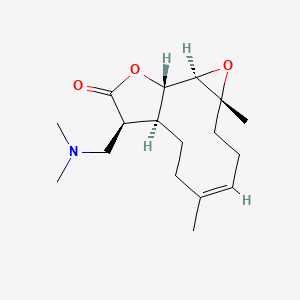

二甲基氨基巴豆内酯

描述

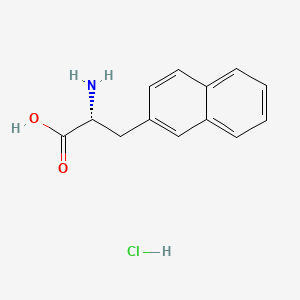

二甲氨基巴豆内酯是巴豆内酯的衍生物,巴豆内酯是一种倍半萜内酯,最初从除虫菊 (Tanacetum parthenium) 中分离出来。 这种化合物因其潜在的药理特性而备受关注,包括抗癌、抗炎和抗白血病作用 .

科学研究应用

二甲氨基巴豆内酯具有广泛的科学研究应用,包括:

化学: 用作有机合成和化学反应中的试剂。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其在治疗癌症、白血病和炎症性疾病方面的潜在治疗作用。

工业: 用于开发药物和其他化学产品

作用机制

二甲氨基巴豆内酯通过多种机制发挥其作用,包括:

抑制核因子κB (NF-κB): 这条途径在调节免疫反应和炎症中起着至关重要的作用。

激活p53: 这种肿瘤抑制蛋白调节细胞周期和凋亡。

破坏氧化还原平衡: 这会导致癌细胞的氧化应激和细胞死亡

生化分析

Biochemical Properties

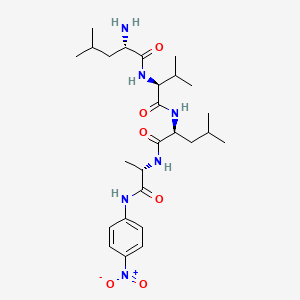

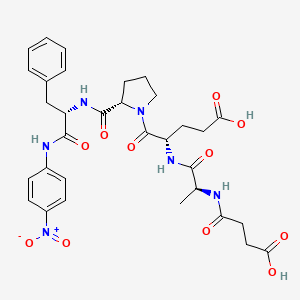

Dimethylamino Parthenolide plays a crucial role in biochemical reactions, primarily as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . Additionally, Dimethylamino Parthenolide interacts with histone deacetylases (HDACs), leading to changes in gene expression . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.

Cellular Effects

Dimethylamino Parthenolide exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation. For example, it has been shown to reduce the viability of CCRF-CEM cells with an IC50 value of 1.9 μM . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, Dimethylamino Parthenolide impacts cellular metabolism by disrupting the redox balance within cells .

Molecular Mechanism

The molecular mechanism of Dimethylamino Parthenolide involves several key processes. It generates reactive oxygen species (ROS) and induces autophagy in cancer cells . The compound activates NADPH oxidase, leading to the production of superoxide anions, which in turn deplete thiol groups and glutathione . This oxidative stress activates c-Jun N-terminal kinase (JNK) and downregulates NF-κB . Additionally, Dimethylamino Parthenolide inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . These molecular interactions contribute to the compound’s anticancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylamino Parthenolide change over time. The compound demonstrates stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving multiple myeloma, Dimethylamino Parthenolide showed consistent cytotoxicity over a period of several weeks . Additionally, the compound’s long-term effects on cellular function include the inhibition of tumor growth and metastasis . These findings suggest that Dimethylamino Parthenolide maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Dimethylamino Parthenolide vary with different dosages in animal models. In a study involving a mouse model of pancreatic cancer, the combination of Dimethylamino Parthenolide and gemcitabine significantly increased median survival and decreased tumor size . The compound was administered at a dosage of 40 mg/kg/day, and higher doses were associated with enhanced therapeutic effects . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

Dimethylamino Parthenolide is involved in several metabolic pathways, including those related to the NF-κB signaling pathway. The compound interacts with enzymes such as NADPH oxidase, leading to the production of ROS . Additionally, it affects metabolic flux by disrupting the redox balance within cells . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Dimethylamino Parthenolide is transported and distributed within cells and tissues through various mechanisms. The compound’s improved solubility and bioavailability facilitate its distribution in vivo . It interacts with transporters and binding proteins that aid in its cellular uptake and localization . For example, Dimethylamino Parthenolide has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Dimethylamino Parthenolide plays a crucial role in its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . Additionally, Dimethylamino Parthenolide’s ability to generate ROS and induce autophagy is linked to its localization within cellular compartments . These findings underscore the importance of subcellular targeting in the compound’s mechanism of action.

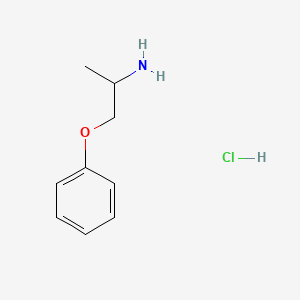

准备方法

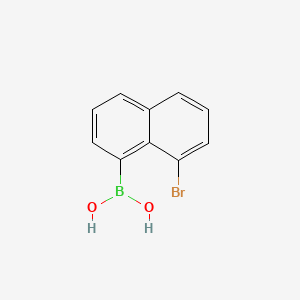

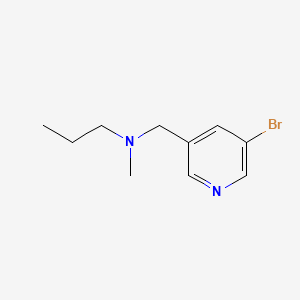

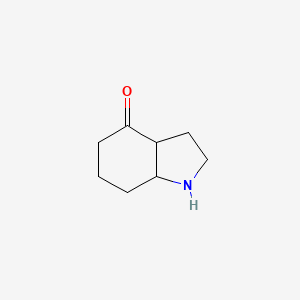

合成路线和反应条件: 二甲氨基巴豆内酯是通过对巴豆内酯进行结构修饰合成的这种修饰增强了化合物的溶解度和生物利用度 .

工业生产方法: 二甲氨基巴豆内酯的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括使用有机溶剂和催化剂来促进反应 .

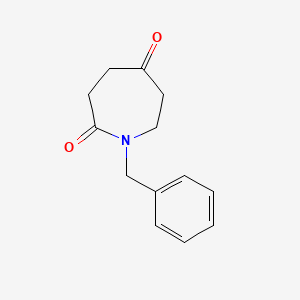

化学反应分析

反应类型: 二甲氨基巴豆内酯会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢或去除氧气,导致形成还原产物。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂.

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化衍生物,而还原可能产生还原衍生物 .

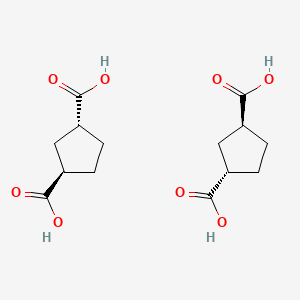

相似化合物的比较

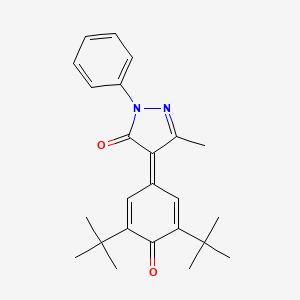

二甲氨基巴豆内酯与其他类似化合物相比具有独特性,因为它具有增强的溶解度和生物利用度。 类似化合物包括:

巴豆内酯: 母体化合物,具有相似的药理特性,但溶解度和生物利用度较低。

Melampomagnolide B: 另一种具有抗白血病特性的倍半萜内酯

二甲氨基巴豆内酯因其改善的药代动力学特性而脱颖而出,使其成为进一步研究和开发的有希望的候选者。

属性

IUPAC Name |

(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870677-05-7 | |

| Record name | Dimethylaminoparthenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLAMINOPARTHENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)